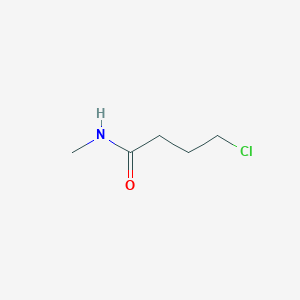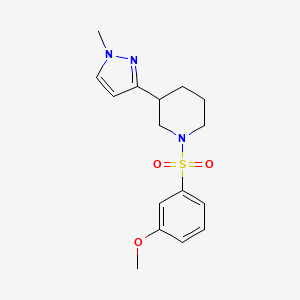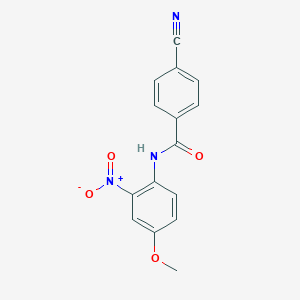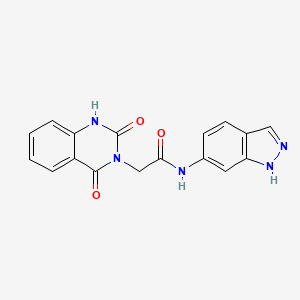![molecular formula C16H27N3O B2367607 N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide CAS No. 1223325-70-9](/img/structure/B2367607.png)
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of adenosine agonists, which are compounds that activate adenosine receptors in the body. Adenosine receptors are involved in a variety of physiological processes, including regulation of blood flow, inflammation, and neuronal activity.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide activates adenosine receptors in the body, which are involved in a variety of physiological processes. Adenosine receptors are G protein-coupled receptors that are activated by the endogenous ligand adenosine. Activation of adenosine receptors leads to a variety of downstream effects, including regulation of cyclic AMP and intracellular calcium levels, as well as modulation of ion channels and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including regulation of blood flow, reduction of inflammation, and modulation of neuronal activity. In cardiovascular disease, this compound has been shown to improve blood flow by relaxing blood vessels and reducing resistance to blood flow. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for adenosine receptors. However, this compound also has several limitations, including its relatively short half-life and potential for off-target effects. Additionally, this compound may not be suitable for all experimental models, as its effects may vary depending on the specific biological system being studied.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide, including further investigation of its therapeutic potential in cardiovascular disease and neurodegenerative disorders. Additionally, future research could focus on developing more potent and selective adenosine agonists, as well as exploring the potential for combination therapies with other drugs. Finally, further studies are needed to better understand the mechanisms of action of this compound and its downstream effects on cellular signaling pathways.
Métodos De Síntesis
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide can be synthesized using a variety of methods, including the reaction between 2-cycloheptyl-N-methylaminoacetamide and cyclopropylcyanide. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cardiovascular disease and neurodegenerative disorders. In cardiovascular disease, this compound has been shown to improve blood flow and reduce inflammation, which could potentially be beneficial in the treatment of conditions such as angina and hypertension. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function, which could potentially be beneficial in the treatment of conditions such as Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[cycloheptyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-16(12-17,13-9-10-13)18-15(20)11-19(2)14-7-5-3-4-6-8-14/h13-14H,3-11H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYZOOKLTAPANL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN(C)C2CCCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


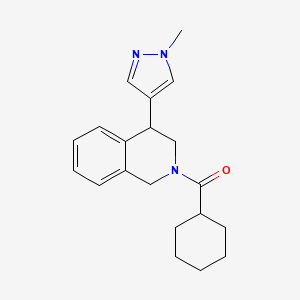
![Ethyl 4-({[3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)benzenecarboxylate](/img/structure/B2367526.png)


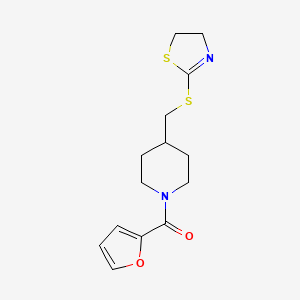
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2367531.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2367532.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate](/img/structure/B2367533.png)
